molecular formula C13H20N2O2 B3171572 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946683-29-0

4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No. B3171572
CAS RN: 946683-29-0
M. Wt: 236.31 g/mol
InChI Key: MUXJGUABFNLFHG-UHFFFAOYSA-N
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Description

“4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine” is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 . It’s also known by its IUPAC name, 2-methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. The SMILES representation is CC1=CC(=C(C=C1)N)OCCN2CCOCC2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.31 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

HIV-1 Protease Inhibition

One notable application of 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine, found in the compound L-689,502, is its role in inhibiting HIV-1 protease. Research shows that L-689,502 and its metabolites can significantly inhibit HIV-1 protease, an enzyme critical for the replication of the HIV virus. The metabolites produced from this compound were identified to include morpholin-2-one, 3'(S)-hydroxyindan, 4'-hydroxyindan analogs, and a 4-O-glucuronic acid conjugate of the parent compound. These findings are significant in the context of HIV treatment and drug development (Balani et al., 1995).

Gastrokinetic Activity

The compound has been studied for its gastrokinetic activity, particularly in derivatives like 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides. These derivatives have been shown to influence gastric emptying, indicating potential use in treatments for gastrointestinal disorders. Such compounds were found to be superior to cisapride in gastrokinetic activity, without exhibiting dopamine D2 receptor antagonistic activity, which is significant for drug safety and effectiveness (Kato et al., 1992).

Analgesic and Anti-Inflammatory Properties

This compound has been explored in compounds like M73101 for its analgesic and anti-inflammatory properties. The compound M73101, containing this moiety, demonstrated potent analgesic activity in animal models, surpassing the effects of other anti-inflammatory drugs except for aminopyrine. This suggests a potential role in the development of new analgesic and anti-inflammatory medications (Sato et al., 1981).

properties

IUPAC Name

4-methyl-2-(2-morpholin-4-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXJGUABFNLFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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